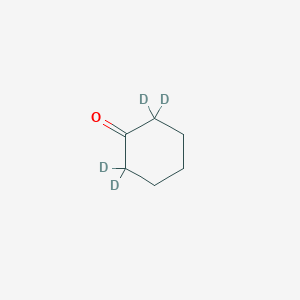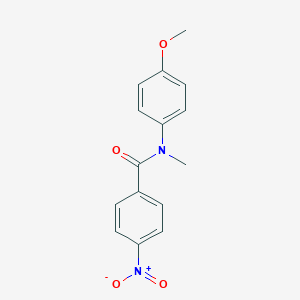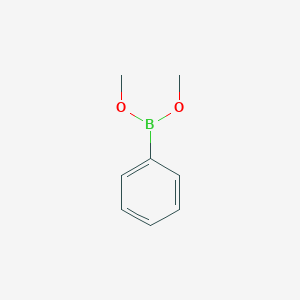
Boronic acid, phenyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Boronic acids and their esters are synthesized through various methods, including esterification of boronic acids with diols and dehydrating techniques. For instance, boronic esters derived from phenyl boronic acid using tartaric acid, dimethyl tartrate, and dibenzyl tartrate as diols have been synthesized through simple dehydrating techniques, showcasing a pathway for creating these compounds which can be useful in asymmetric synthesis (Montiel et al., 2014).
Molecular Structure Analysis
Molecular structure analyses of boronic acids and their derivatives, including esters, have been explored using various spectroscopic methods. For example, studies on substituted phenylboronic acids and their derivatives have been conducted using 17O NMR spectroscopy to evaluate the influence of substituents on the chemical shift, revealing insights into their molecular structure and behavior in solution (Gierczyk et al., 2013).
Chemical Reactions and Properties
Boronic acids engage in various chemical reactions, forming stable compounds that can undergo transformations. The formation of boronic esters from boronic acids and diols through transesterification shows the versatility of these compounds in chemical synthesis. For instance, a method for forming boronic acid esters from corresponding boronic acids through simple grinding without a solvent has been reported, highlighting an environmentally benign approach to synthesis (Schnürch et al., 2007).
Physical Properties Analysis
The study of boronic acids and esters extends to their physical properties, including their stability and interaction with other molecules. Research on the stability of boronic esters, such as 2-(phenyl)-1,3,2-dioxaborolane, with various diols, has provided insights into the factors influencing the stability and reactivity of these compounds, demonstrating the importance of structural effects on their physical properties (Roy & Brown, 2007).
Applications De Recherche Scientifique
Organic Room-Temperature Phosphorescent (RTP) and Mechanoluminescent (ML) Materials
Aryl boronic acids, including phenyl boronic acid dimethyl ester derivatives, have been explored for their potential in creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. Cyclic esterification of non-RTP and ML active aryl boronic acids with dihydric alcohols has shown to significantly enhance their RTP emission lifetimes and brightness, making them suitable for applications in organic photonics and electronics. This suggests that the cyclic borates formed through esterification play a crucial role in dictating the optical properties of the materials due to their impact on molecular packing structures and intermolecular interactions (Zhang et al., 2018).
Asymmetric Synthesis
Phenyl boronic acid dimethyl ester and its derivatives have been synthesized for use in asymmetric synthesis. The synthesis process involves simple dehydration techniques, offering a pathway to create boronic esters derived from various boronic and diboronic acids. These compounds hold potential in asymmetric synthesis, showcasing the versatility of boronic ester chemistry in the creation of complex organic molecules (Montiel et al., 2014).
Protective Groups for Diols
The application of phenylboronic esters as protective groups for diols under mild conditions has been demonstrated. These cyclic boronic esters offer water and air stability, are tolerant to various organic transformations, and can be deprotected under mild conditions. This methodology supports the synthesis of highly conjugated natural products, showcasing the utility of boronic esters in complex organic syntheses (Shimada et al., 2018).
Cancer Therapy Drug Delivery
Boronic acid-functionalized nanocarriers, including those derived from phenylboronic acid dimethyl ester, have shown significant promise in tumor-targeting drug delivery systems for cancer therapy. The recognition ability of boronic acids to polyol residues on cell membranes, especially sialic acid groups overexpressed on tumor cells, highlights their potential in ligand-mediated tumor targeting. Furthermore, boron neutron capture therapy agents based on boronic ester chemistry are emerging as efficient transporters of boron to tumors, indicating a growing potential in cancer treatment (Wang et al., 2015).
Orientations Futures
Given the promising properties of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Propriétés
IUPAC Name |
dimethoxy(phenyl)borane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMJJGCCNUPJBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158896 |
Source


|
| Record name | Boronic acid, phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, phenyl-, dimethyl ester | |
CAS RN |
13471-35-7 |
Source


|
| Record name | Boronic acid, phenyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boronic acid, phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
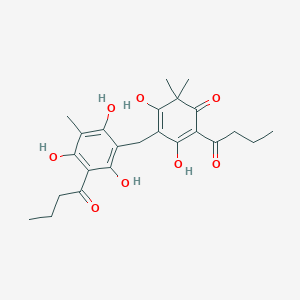
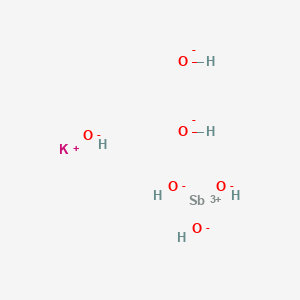
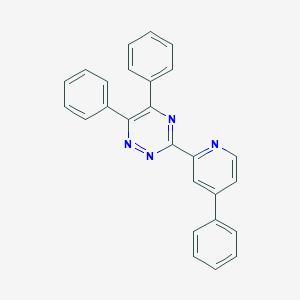
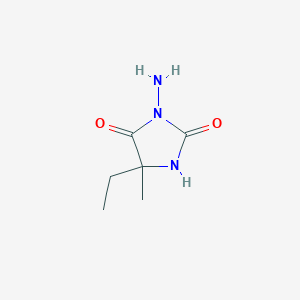
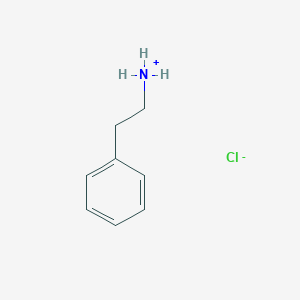
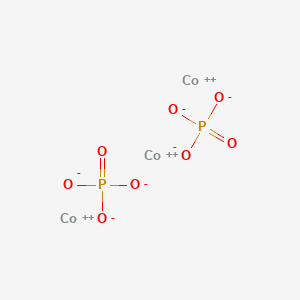
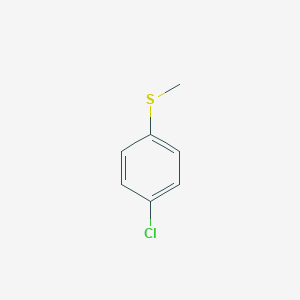

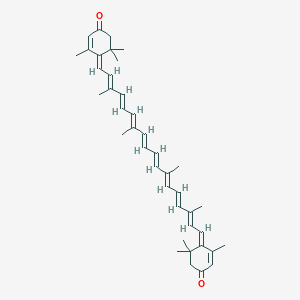
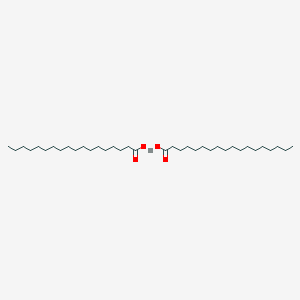
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
